molecular formula C14H16ClNO2S2 B2478120 5-chloro-N-(5-hydroxy-3-(thiophen-2-yl)pentyl)thiophene-2-carboxamide CAS No. 2034507-44-1

5-chloro-N-(5-hydroxy-3-(thiophen-2-yl)pentyl)thiophene-2-carboxamide

Cat. No.: B2478120
CAS No.: 2034507-44-1
M. Wt: 329.86
InChI Key: RGHYRJWJHCBPOO-UHFFFAOYSA-N
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Description

Thiophene is a five-membered heterocyclic compound containing a sulfur atom . It’s an important building block in natural products, pharmaceutical active compounds, and materials for electronic and opto-electronic devices . The compound you’re interested in seems to be a derivative of thiophene, with additional functional groups attached to it.


Synthesis Analysis

Thiophene derivatives can be synthesized through various methods. One common method involves the Gewald reaction, which is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester . Another method involves the Paal–Knorr synthesis, which is a condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide (P4S10) as sulfurizing agents .


Molecular Structure Analysis

The molecular structure of thiophene derivatives can be quite complex, depending on the functional groups attached to the thiophene ring. In general, these compounds exhibit a close HOMO–LUMO energy gap , which is one of the reasons they’re used in electronic and opto-electronic devices .


Chemical Reactions Analysis

Thiophene derivatives can undergo various chemical reactions, including oxidation, nitration, and substitution reactions . The specific reactions that “5-chloro-N-(5-hydroxy-3-(thiophen-2-yl)pentyl)thiophene-2-carboxamide” can undergo would depend on the specific functional groups attached to the thiophene ring.


Physical and Chemical Properties Analysis

Thiophene and its derivatives exhibit a variety of properties and applications. They’re used in industrial chemistry and material science as corrosion inhibitors . They also play a prominent role in the advancement of organic semiconductors .

Scientific Research Applications

Antitubercular Activity

The synthesis of novel compounds structurally related to the query compound, such as 5-chloro-2-(thiophen-2-yl)-7,8-dihydroquinoline-6-carboxamides, demonstrates significant antitubercular activity against Mycobacterium tuberculosis. These compounds were synthesized using a method that could potentially be applied to the compound of interest, highlighting its potential application in developing new antitubercular agents with lower cytotoxicity profiles (Marvadi et al., 2020).

Antioxidant Activity

Research on derivatives structurally similar to the target compound, like 1-(5-chloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives, reveals potent antioxidant activities. These findings suggest that the target compound could potentially exhibit antioxidant properties, which may be beneficial for developing treatments for oxidative stress-related diseases (Tumosienė et al., 2019).

Anticancer Activity

Another study focused on thiophene-based compounds, including 4-acetyl-5-anilino-N-arylthiophene-2-carboxamide derivatives, which showed good inhibitory activity against several cancer cell lines. This suggests that the compound , with its thiophene core, may also have potential applications in cancer research and therapy (Atta & Abdel‐Latif, 2021).

Antimicrobial Agents

A study demonstrated the synthesis of 5-(alkylidene)thiophen-2(5H)-ones, showcasing these compounds as a new class of antimicrobial agents effective against biofilm formation by marine bacteria. This indicates that the target compound, given its thiophene moiety, might be explored for its antimicrobial properties, particularly in preventing biofilm-associated infections (Benneche et al., 2011).

Future Directions

Thiophene and its derivatives continue to attract interest due to their diverse applications. Future research will likely focus on developing more efficient synthetic strategies for these compounds, as well as exploring new applications in medicinal chemistry and material science .

Properties

IUPAC Name

5-chloro-N-(5-hydroxy-3-thiophen-2-ylpentyl)thiophene-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16ClNO2S2/c15-13-4-3-12(20-13)14(18)16-7-5-10(6-8-17)11-2-1-9-19-11/h1-4,9-10,17H,5-8H2,(H,16,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGHYRJWJHCBPOO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C(CCNC(=O)C2=CC=C(S2)Cl)CCO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16ClNO2S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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